Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS No.: 852373-56-9
Cat. No.: VC7335759
Molecular Formula: C14H11ClN4O2S
Molecular Weight: 334.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852373-56-9 |
|---|---|
| Molecular Formula | C14H11ClN4O2S |
| Molecular Weight | 334.78 |
| IUPAC Name | methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C14H11ClN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |
| Standard InChI Key | SMUAAPYWGOZRDT-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Introduction
Synthesis Pathway
The synthesis of methyl 2-((3-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multistep reactions starting from commercially available precursors:
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Formation of the Triazolopyridazine Core:
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A cyclization reaction between hydrazine derivatives and dicarbonyl compounds forms the pyridazine ring.
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Subsequent functionalization introduces the triazole moiety.
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Chlorophenyl Substitution:
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The chlorophenyl group is introduced via nucleophilic substitution or coupling reactions.
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Thioacetate Functionalization:
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The final step involves attaching the thioacetate group using reagents like methyl chloroacetate under basic conditions.
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Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using various techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Identifies hydrogen environments in the molecule.
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¹³C NMR: Provides information on carbon atoms in different functional groups.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups like C=O (ester), C-S (thioether), and aromatic C=C bonds.
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Research Significance
The unique combination of a triazolopyridazine core with a thioacetate group makes this compound an attractive candidate for further research in medicinal chemistry:
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Drug Development:
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Optimization of its structure could lead to new therapeutic agents targeting infections or cancers.
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Material Science:
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Heterocyclic compounds with sulfur groups are often studied for their electronic properties in materials science.
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